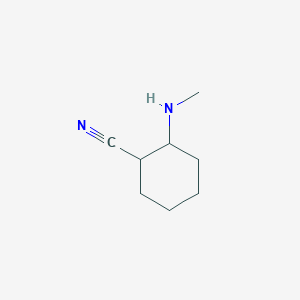
2-(Methylamino)cyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₄N₂. It is a derivative of cyclohexane, where a methylamino group and a nitrile group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with methylamine and a cyanide source
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)cyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-(Methylamino)cyclohexane-1-carbonitrile.
Cyclohexanecarbonitrile: Similar structure but lacks the methylamino group.
2-(Amino)cyclohexane-1-carbonitrile: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
This compound is unique due to the presence of both a methylamino group and a nitrile group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14N2 |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-(methylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
FVBPVOYBQFHELJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



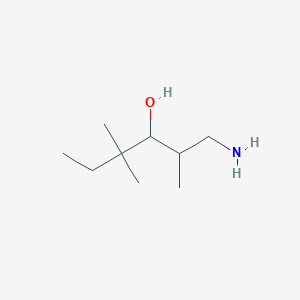

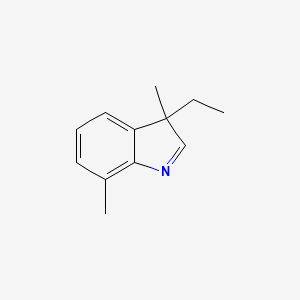
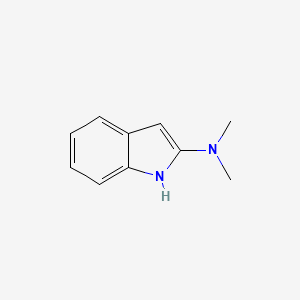

![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
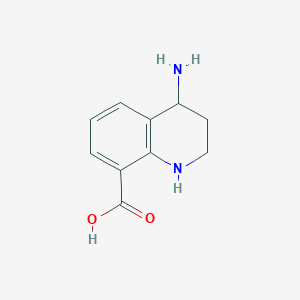

![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)


